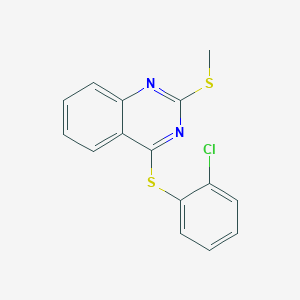

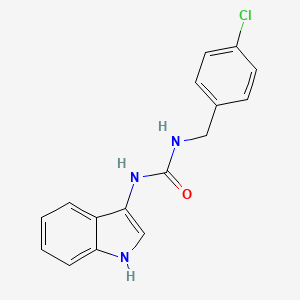

1-(4-chlorobenzyl)-3-(1H-indol-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-chlorobenzyl)-3-(1H-indol-3-yl)urea” is a compound that has been investigated for its antimicrobial activity . It has been found to demonstrate significant antifungal activity and biofilm inhibitory properties .

Synthesis Analysis

The compound has been synthesized as part of a library of substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1,2,3-triazol-4-yl) methanones . The synthesis process involved an acyl nucleophilic reaction between ethyl 1-(4-chlorobenzyl)-1H-indol-3-carboxylate and hydrazine .

Scientific Research Applications

Nature of Urea-Fluoride Interaction

1,3-bis(4-nitrophenyl)urea demonstrates interaction through hydrogen bonding with oxoanions, leading to complexes of varying stability. This interaction is significant in the study of proton transfer mechanisms and has implications for understanding molecular interactions and designing new materials or molecular systems (Boiocchi et al., 2004).

Complexation-induced Unfolding of Heterocyclic Ureas

Research into heterocyclic ureas has shown their ability to unfold and form multiply hydrogen-bonded complexes, which are critical in the study of self-assembly processes and the development of new materials with specific structural properties (Corbin et al., 2001).

Urea Derivatives and Cytokinin-like Activity

Certain urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity, impacting plant cell division and differentiation. This has important applications in agriculture, particularly in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Nitrogen Fertilizer Applications

The use of urea derivatives in agriculture as nitrogen fertilizers has been studied, with a focus on minimizing NH3 volatilization losses. This research is vital for optimizing fertilizer use and improving crop yields (Norman et al., 2009).

Insecticidal Activity and Cuticle Deposition Interference

Urea derivatives have been identified as a new class of insecticides that interfere with cuticle deposition in insects, presenting a novel mode of action for pest control (Mulder & Gijswijt, 1973).

Environmental Considerations

The degradation products of urea-based insecticides, such as 2-chlorobenzamide from 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea, have been evaluated for their environmental impact, emphasizing the importance of understanding and managing potential environmental risks associated with these compounds (Lu, Zhou, & Liu, 2004).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . For instance, some indole derivatives have been reported to inhibit tubulin polymerization , which can disrupt the formation of the mitotic spindle in cell division and lead to cell death.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may impact multiple biochemical pathways. For example, if it inhibits tubulin polymerization like some indole derivatives , it would affect the cell cycle and potentially lead to apoptosis.

Result of Action

Based on the known effects of some indole derivatives, it can be inferred that this compound may have a variety of potential effects, such as antiviral, anti-inflammatory, and anticancer activities . If it acts like some indole derivatives that inhibit tubulin polymerization , it could disrupt cell division and lead to cell death.

Safety and Hazards

Future Directions

The significant antifungal activity and biofilm inhibitory properties of “1-(4-chlorobenzyl)-3-(1H-indol-3-yl)urea” suggest that it could have potential applications in the treatment of fungal infections . Future research could focus on further investigating its mechanism of action, optimizing its synthesis process, and conducting more extensive safety and efficacy testing.

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)9-19-16(21)20-15-10-18-14-4-2-1-3-13(14)15/h1-8,10,18H,9H2,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEYFCPNQQVXNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-3-(1H-indol-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(benzyloxy)propyl]-2-chloroacetamide](/img/structure/B2386977.png)

![4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2386981.png)

![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)

![3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)

![7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2386992.png)

![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide](/img/structure/B2386997.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2386998.png)